molecular formula C9H16ClF2N B6172389 1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride CAS No. 2648861-43-0

1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride

Cat. No.: B6172389
CAS No.: 2648861-43-0
M. Wt: 211.7
InChI Key:
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Description

1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C9H15F2N·HCl and a molecular weight of 211.68 g/mol . This compound is characterized by its bicyclic structure, which includes two fluorine atoms and a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a series of cyclization reactions. This is achieved by reacting suitable starting materials under controlled conditions to form the bicyclo[3.2.1]octane core.

    Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at specific positions on the bicyclic structure. This is typically done using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group to the bicyclic structure. This is achieved through nucleophilic substitution reactions using suitable amine precursors.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride can be compared with other similar compounds, such as:

    1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanol: Similar bicyclic structure but with a hydroxyl group instead of a methanamine group.

    1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanone: Similar bicyclic structure but with a ketone group instead of a methanamine group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

2648861-43-0

Molecular Formula

C9H16ClF2N

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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